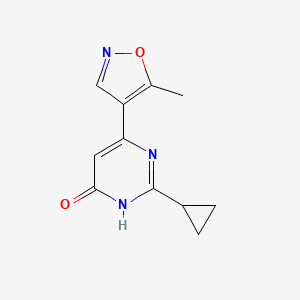

2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

2-cyclopropyl-4-(5-methyl-1,2-oxazol-4-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-6-8(5-12-16-6)9-4-10(15)14-11(13-9)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMZWIARJLZLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C2=CC(=O)NC(=N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to Isoxazole Moiety

The isoxazole ring, particularly 5-methylisoxazol-4-yl substituents, can be synthesized through several well-established methods:

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes : A classical and widely used approach involves the in situ generation of nitrile oxides, which undergo [3+2] cycloaddition with terminal or internal alkynes to yield 3,5-disubstituted isoxazoles. Various catalysts and conditions have been employed:

- Copper(I)-catalyzed one-pot procedures for regioselective synthesis.

- Metal-free methods using bases like DBU or lithium t-butoxide in polar aprotic solvents such as DMF.

- Environmentally benign protocols employing deep eutectic solvents or ionic liquids.

- Microwave-assisted synthesis to enhance reaction rates and yields.

One-Pot Multi-Component Reactions : Combining aldehydes, hydroxylamine hydrochloride, and ketoesters in aqueous media with catalysts like potassium phthalimide or sodium ascorbate can efficiently generate isoxazoles under mild conditions.

Solid-Phase Synthesis : Resin-bound alkynes and nitrile oxides have been used in cycloaddition reactions to prepare isoxazole derivatives, facilitating purification and diversification.

These methods allow for the introduction of various substituents at the 3, 4, and 5 positions of the isoxazole ring, including methyl groups at the 5-position, which is relevant for the target compound.

Preparation of the Pyrimidin-4-ol Core

The pyrimidin-4-ol nucleus can be synthesized and functionalized through:

Halogenation and Substitution of Pyrimidines : Starting from halogenated pyrimidines such as 2,4,6-trichloropyrimidine derivatives, selective substitution reactions introduce functional groups at the 2- and 6-positions.

Methylthio and Cyclopropyl Functionalization : Introduction of cyclopropyl groups at the 2-position can be achieved via nucleophilic substitution or cross-coupling reactions using cyclopropyl-containing reagents.

Hydroxylation at the 4-Position : The 4-hydroxy group is typically introduced by hydrolysis or substitution reactions on chloropyrimidine intermediates.

Coupling Strategies to Form 2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol

The final assembly of the compound involves coupling the isoxazole substituent at the 6-position of the pyrimidin-4-ol core:

Cross-Coupling Reactions : Palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira type) can be employed to attach the isoxazole moiety to the pyrimidine ring.

Nucleophilic Aromatic Substitution : Using the 6-chloropyrimidin-4-ol intermediate, nucleophilic substitution with the isoxazole derivative bearing a suitable nucleophile can be performed.

Ring-Opening and Intramolecular Cyclizations : Some methods utilize cyclopropyl oximes and ring-opening reactions to generate substituted isoxazoles that can be further coupled to the pyrimidine scaffold.

Representative Synthetic Scheme (Summary Table)

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Isoxazole ring formation | Nitrile oxide + terminal alkyne, Cu(I) catalyst or DBU base, DMF, microwave | 50–90% yields | Regioselective 3,5-disubstituted isoxazoles |

| 2 | Pyrimidine functionalization | 2,4,6-Trichloropyrimidine + cyclopropyl nucleophile, KOH or base, reflux | 70–90% yields | Selective substitution at 2- and 6-positions |

| 3 | Coupling of isoxazole to pyrimidine | Pd or Cu catalyzed cross-coupling or nucleophilic substitution | 60–85% yields | Efficient attachment of isoxazole at 6-position |

| 4 | Hydroxylation at 4-position | Hydrolysis of 4-chloropyrimidine intermediate, aqueous acidic/basic conditions | 75–95% yields | Formation of pyrimidin-4-ol core |

Detailed Research Findings

Isoxazole Synthesis : Denmark and Kallemeyn (2005) pioneered copper(I)-catalyzed cycloaddition methods for 3,5-disubstituted isoxazoles, which are adaptable for 5-methyl substitution. Metal-free alternatives such as DBU-promoted cycloadditions provide environmentally friendly options with good yields.

Pyrimidine Functionalization : Reduction and substitution of trichloropyrimidines have been effectively used to introduce cyclopropyl and methylthio groups, as demonstrated in the synthesis of related pyrimidine derivatives.

Coupling Techniques : Sequential iron and palladium-catalyzed systems have been reported to achieve high overall yields in the synthesis of trisubstituted isoxazoles and their coupling to heterocyclic scaffolds.

Microwave-Assisted Synthesis : Use of microwave irradiation has been shown to improve reaction times and yields in both isoxazole formation and subsequent coupling steps.

Notes on Purification and Characterization

Purification typically involves column chromatography using silica gel with hexane/ethyl acetate gradients.

Characterization includes NMR (1H, 13C), mass spectrometry, and melting point determination to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol has shown promise in several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound's unique structure may offer therapeutic benefits, and it is being investigated for its potential as a drug candidate in treating various diseases.

Industry: Its applications extend to the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares the substituents and key properties of 2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol with related pyrimidine derivatives:

Key Observations:

Position 2 Substituents:

- The cyclopropyl group in the target compound enhances rigidity and lipophilicity compared to the chloro group in , which may increase electrophilicity and reactivity.

- Cyclopropyl substituents are often used to improve metabolic stability in drug candidates, whereas chloro groups are common in intermediates for cross-coupling reactions .

Isoxazole rings are associated with antimicrobial and anti-inflammatory activities, while coumarin derivatives (e.g., in ) are explored for optical applications due to their fluorescence .

Position 4 Functional Groups: The hydroxyl group in the target compound provides hydrogen-bonding capability, whereas the carboxylic acid in increases acidity and water solubility. The pyrimidinone (-O-) in alters tautomerism and electronic distribution.

Biological Activity

2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This article discusses its synthesis, biological mechanisms, and various applications, supported by relevant case studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 217.22 g/mol

- CAS Number : 2097966-30-6

Synthesis

The synthesis of 2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors. The general synthetic route includes:

- Formation of the Isomer : Reaction of 5-methylisoxazole with cyclopropylamine.

- Cyclization : The intermediate undergoes cyclization with a pyrimidine precursor under controlled conditions, often utilizing catalysts and solvents to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha (TNF-α) .

Antimicrobial Activity

Research indicates that 2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol exhibits significant antimicrobial properties. In vitro studies have shown:

- Bacterial Inhibition : The compound demonstrates effective inhibition against various bacterial strains, including both gram-positive and gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been reported in the range of 31.25 to 125 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are supported by its ability to modulate cytokine release and inhibit inflammatory cell migration. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

- In vitro Studies : A study assessed the antimicrobial activity of various pyrimidine derivatives, including 2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol, revealing promising results against Candida albicans with MIC values comparable to standard antifungal agents .

- Docking Studies : Molecular docking simulations have illustrated the interaction between this compound and target proteins involved in inflammation and infection, suggesting potential pathways for therapeutic development .

Comparative Analysis

To understand the uniqueness of 2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol, it can be compared with similar compounds in terms of biological activity:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Potential |

|---|---|---|

| 2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol | 31.25 - 125 | Moderate |

| 2-Cyclopropylmethylpyrimidin-4-ol | >250 | Low |

| 2-Diethylamino-6-methylpyrimidin-4-ol | 62.5 | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.